molecular formula C8H7ClNNaO4S B3061284 Sodium 2-acetamido-5-chlorobenzenesulphonate CAS No. 84963-38-2

Sodium 2-acetamido-5-chlorobenzenesulphonate

Cat. No.: B3061284
CAS No.: 84963-38-2
M. Wt: 271.65 g/mol
InChI Key: GFUFZPFKKASMNJ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 2-acetamido-5-chlorobenzenesulphonate is an organic compound with the molecular formula C8H7ClNNaO4S. It is a derivative of benzenesulfonic acid, where the benzene ring is substituted with an acetamido group at the second position and a chlorine atom at the fifth position. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-acetamido-5-chlorobenzenesulphonate typically involves the sulfonation of 2-acetamido-5-chlorobenzene. The process begins with the nitration of acetanilide to form 2-acetamido-5-nitrobenzene, followed by reduction to obtain 2-acetamido-5-aminobenzene. The amino group is then chlorinated to yield 2-acetamido-5-chlorobenzene. Finally, sulfonation is carried out using sulfuric acid to produce this compound.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced reactors and continuous flow systems enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Sodium 2-acetamido-5-chlorobenzenesulphonate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions or amines.

    Oxidation Reactions: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction Reactions: The acetamido group can be reduced to an amine group under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or ammonia are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Major Products Formed:

    Substitution Reactions: Products include 2-acetamido-5-hydroxybenzenesulphonate or 2-acetamido-5-aminobenzenesulphonate.

    Oxidation Reactions: Products include sulfonic acid derivatives.

    Reduction Reactions: Products include 2-amino-5-chlorobenzenesulphonate.

Scientific Research Applications

Sodium 2-acetamido-5-chlorobenzenesulphonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of various chemical compounds.

    Biology: The compound is utilized in biochemical assays and as a probe in molecular biology studies.

    Industry: this compound is used in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Sodium 2-acetamido-5-chlorobenzenesulphonate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on the context. It may also interact with cellular receptors, influencing various signaling pathways. The exact molecular targets and pathways involved vary based on the specific application and context of use.

Comparison with Similar Compounds

Sodium 2-acetamido-5-chlorobenzenesulphonate can be compared with other similar compounds, such as:

    Sodium 2-acetamido-5-bromobenzenesulphonate: Similar structure but with a bromine atom instead of chlorine.

    Sodium 2-acetamido-5-fluorobenzenesulphonate: Similar structure but with a fluorine atom instead of chlorine.

    Sodium 2-acetamido-5-iodobenzenesulphonate: Similar structure but with an iodine atom instead of chlorine.

Uniqueness: The presence of the chlorine atom in this compound imparts unique chemical properties, such as specific reactivity patterns and interaction capabilities, distinguishing it from its halogenated analogs.

Properties

IUPAC Name

sodium;2-acetamido-5-chlorobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO4S.Na/c1-5(11)10-7-3-2-6(9)4-8(7)15(12,13)14;/h2-4H,1H3,(H,10,11)(H,12,13,14);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFUFZPFKKASMNJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)Cl)S(=O)(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClNNaO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80234023
Record name Sodium 2-acetamido-5-chlorobenzenesulphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80234023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84963-38-2
Record name Sodium 2-acetamido-5-chlorobenzenesulphonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084963382
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium 2-acetamido-5-chlorobenzenesulphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80234023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 2-acetamido-5-chlorobenzenesulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.077.100
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sodium 2-acetamido-5-chlorobenzenesulphonate
Reactant of Route 2
Reactant of Route 2
Sodium 2-acetamido-5-chlorobenzenesulphonate
Reactant of Route 3
Sodium 2-acetamido-5-chlorobenzenesulphonate
Reactant of Route 4
Reactant of Route 4
Sodium 2-acetamido-5-chlorobenzenesulphonate
Reactant of Route 5
Sodium 2-acetamido-5-chlorobenzenesulphonate
Reactant of Route 6
Reactant of Route 6
Sodium 2-acetamido-5-chlorobenzenesulphonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.